
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one
Descripción general
Descripción
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one is a chemical compound with a complex structure that includes an isoquinoline core substituted with an amino group and a tert-butyl-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,6-di-tert-butylpyridine: Shares structural similarities but differs in its functional groups and overall reactivity.
8-amino-2-naphthalenesulfonic acid: Another amino-substituted compound with different core structure and properties.
Uniqueness
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one is unique due to its specific substitution pattern and the presence of both amino and tert-butyl-phenyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C19H22N2O |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
8-amino-2-(4-tert-butylphenyl)-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)14-7-9-15(10-8-14)21-12-11-13-5-4-6-16(20)17(13)18(21)22/h4-10H,11-12,20H2,1-3H3 |
Clave InChI |
FFPNHJGVDHHGJN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)N2CCC3=C(C2=O)C(=CC=C3)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(propan-2-yl)-1,2,3,4-tetrahydropyrrolo[3,4-b]indole](/img/structure/B8488999.png)

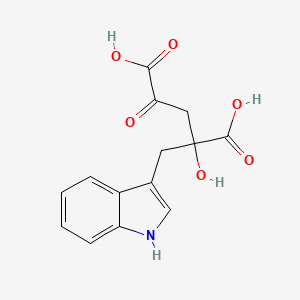

![1-[3-(Trifluoromethoxy)phenyl]propan-2-one](/img/structure/B8489040.png)
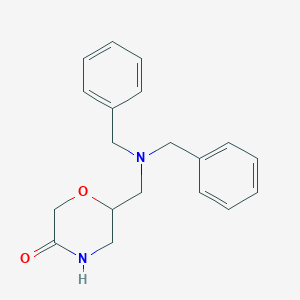

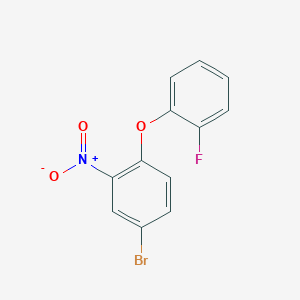
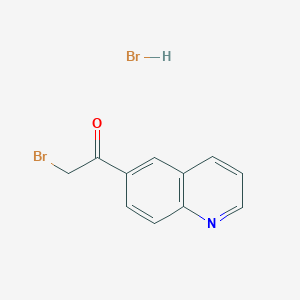
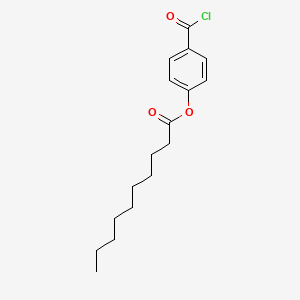
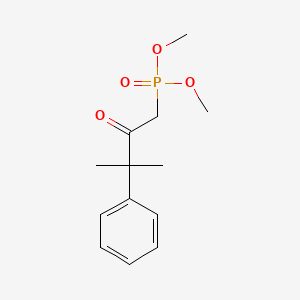
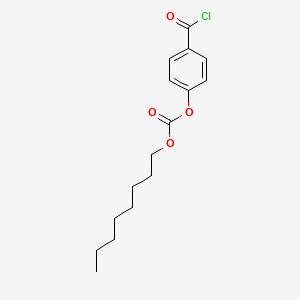
![2-Azabicyclo[2.2.2]octane p-toluenesulfonic acid salt](/img/structure/B8489104.png)
